Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methyl ester with a 1,2,4-oxadiazole derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, share some properties and applications but may differ in their specific biological activities and chemical reactivity.
Imidazole Derivatives: These compounds also contain nitrogen heterocycles and have a wide range of applications in medicine and industry.
Uniqueness
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate is unique due to its specific combination of the oxadiazole ring and the sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the oxadiazole ring and subsequent alkylation. The general synthetic pathway includes:
- Formation of the Oxadiazole : The precursor compounds are reacted under acidic or basic conditions to form the oxadiazole ring.
- Thioether Formation : The resulting oxadiazole is then treated with a suitable thiol to introduce the sulfanyl group.
- Esterification : Finally, the compound is esterified to yield this compound.
Biological Activity
This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Key activities include:
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety often display significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles possess activity against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In one study, a series of oxadiazole derivatives were synthesized and screened for antimicrobial activity, revealing that certain substitutions on the oxadiazole ring enhanced efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The oxadiazole ring is known for its potential anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 (Breast) | 12.5 |
Compound B | HeLa (Cervical) | 8.0 |
These findings suggest that modifications to the oxadiazole structure can lead to enhanced anticancer activity .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This property suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activities of compounds related to this compound:
- Antimicrobial Screening : A study synthesized various oxadiazole derivatives and tested them against clinical isolates of bacteria. The results indicated that certain compounds exhibited potent antibacterial activity with MIC values as low as 5 µg/mL against resistant strains .
- Anticancer Evaluation : In another investigation, a series of oxadiazole derivatives were tested on different cancer cell lines. The study found that modifications at specific positions on the oxadiazole ring significantly increased cytotoxicity against breast and lung cancer cells .
Properties
IUPAC Name |
methyl 2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-10-6(9)3-12-2-5-7-4-11-8-5/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIGWRLYUMSKQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=NOC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.